1-Iodo-3-nitrobenzene serves as a crucial starting material in the synthesis of 5-substituted pyrrolo[3,2-b]pyridine amides, a class of heterocyclic compounds with potential applications in drug discovery [].
This compound plays a role in the synthesis of 3'-nitro-4-methylthiobiphenyl, a specific type of biphenyl molecule. Biphenyls possess various applications in material science and organic electronics [].
1-Iodo-3-nitrobenzene can be utilized in palladium-catalyzed cross-coupling reactions, a powerful technique for constructing complex organic molecules. These reactions involve the formation of carbon-carbon bonds between different organic fragments [].
1-Iodo-3-nitrobenzene is an organoiodine compound with the molecular formula and a molecular weight of approximately 249.01 g/mol. It features a nitro group () and an iodine atom () attached to a benzene ring, specifically at the 3-position relative to each other. This compound is classified as a C-nitro compound, which is characterized by the presence of both a nitro group and an iodine substituent on the aromatic ring .
INB is considered a hazardous material due to the following properties:
1-Iodo-3-nitrobenzene can be synthesized through several methods:
1-Iodo-3-nitrobenzene finds applications in:
Interaction studies involving 1-iodo-3-nitrobenzene primarily focus on its reactivity with nucleophiles and other electrophilic species. The presence of both electron-withdrawing (nitro group) and electron-donating (iodine) groups influences its reactivity profile, making it a valuable compound for exploring reaction mechanisms in organic chemistry.
Several compounds share structural similarities with 1-iodo-3-nitrobenzene. Below is a comparison highlighting their unique features:
| Compound Name | Structure | Notable Features |
|---|---|---|
| Iodobenzene | C6H5I | Simple aryl iodide without nitro group. |
| 1-Bromo-3-nitrobenzene | C6H4BrNO2 | Bromine instead of iodine; different reactivity. |
| 4-Iodoaniline | C6H4INO2 | Amino group instead of nitro; used in dye synthesis. |
| 1-Chloro-3-nitrobenzene | C6H4ClNO2 | Chlorine instead of iodine; different electrophilic properties. |
Each of these compounds displays distinct chemical behaviors due to variations in substituents, influencing their applications and interactions in synthetic pathways.
The preparation of 1-iodo-3-nitrobenzene can be achieved through various synthetic routes, with diazotization-iodination being one of the most common and efficient approaches. Alternative methods involve direct iodination of nitrobenzene and other metal-mediated processes.
Diazotization-iodination represents a well-established protocol for introducing iodine atoms into aromatic rings. This approach utilizes the conversion of an aromatic amine to a diazonium salt, which subsequently undergoes nucleophilic substitution with an iodide source.
The synthesis of 1-iodo-3-nitrobenzene commonly begins with 3-nitroaniline as the precursor. The activation of this precursor involves converting the amino group into a reactive diazonium salt through treatment with nitrous acid, typically generated in situ from sodium nitrite and a mineral acid.
A one-pot tandem procedure has been developed for generating aryl iodides from aryl amines via stable diazonium salts. This operationally simple procedure employs mild conditions that allow late-stage iodination of a wide range of aryl compounds bearing various functional groups and substitution patterns.
The general reaction sequence involves:
Temperature control is critical during the diazotization process due to the exothermic nature and potential instability of diazonium salts. Research has shown that optimal conditions for diazonium salt formation and subsequent iodination can be achieved by carefully managing reaction temperatures.
Flow chemistry studies have investigated the temperature dependence of diazonium salt formation, revealing that while temperatures close to 0°C are traditionally employed in batch diazotization reactions, an operational window closer to 10°C can be feasibly used to simplify chemical processing.
Studies using a Polar Bear Plus flow synthesizer demonstrated that diazonium salt formation occurs rapidly (complete in less than 2.5 minutes) even at temperatures as low as -10°C. The stability of the diazonium salt was found to be temperature-dependent, with only minor decomposition occurring at temperatures up to 20°C, but significant decomposition starting at around 33°C.
A recommended protocol involves:
This temperature-controlled approach has been shown to yield the desired iodo compound as the sole product with quantitative conversion, while suppressing phenol formation, a common side reaction in these processes.
The conversion of diazonium salts to iodoarenes involves nucleophilic aromatic substitution with various iodide sources. While potassium iodide is commonly employed, other iodine sources have been investigated to enhance reaction efficiency.
It's important to note that while diazonium salts derived from electron-rich anilines readily undergo nucleophilic substitution, those from electron-deficient anilines (such as nitroanilines) may require modified conditions due to the deactivating effect of the nitro group.
In the case of 3-nitroaniline, the electron-withdrawing nitro group affects the reactivity of the resulting diazonium salt. However, this can be advantageous for controlling regioselectivity during the iodination step, as the nitro group directs substitution to specific positions on the aromatic ring.
Beyond diazotization-iodination pathways, several alternative methods have been developed for synthesizing 1-iodo-3-nitrobenzene, including direct electrophilic iodination and metal-mediated approaches.
Direct iodination of nitrobenzene represents another viable approach for synthesizing 1-iodo-3-nitrobenzene. This method often employs electrophilic iodinating agents under oxidative conditions.
Research has demonstrated that deactivated arenes such as nitrobenzene can be effectively monoiodinated within 1 hour at 25–30°C using strongly electrophilic I+ reagents. This approach is particularly valuable when access to aniline precursors is limited.
Various iodinating systems have been developed:
Iodine with nitric acid in acetic acid, where the iodinating species is protonated NO₂I. The reaction is catalyzed by dinitrogen tetraoxide and acid, with the slow step being the attack of [HNO₂I]+ on the aromatic compound.
Iodine in concentrated sulfuric acid or in 20% oleum, which can iodinate benzene rings containing one deactivating substituent (like a nitro group) at room temperature or with gentle heat. More rigorous conditions (100–170°C) may lead to dinitro compound formation.
Silver salts with iodine to generate reactive electrophilic iodine. For example, silver trifluoroacetate and iodine in nitrobenzene yields a solution that behaves as iodine trifluoroacetate, which can iodinate reactive aromatic compounds and even deactivated ones like benzoic acid under vigorous conditions (heating to 150°C).
N-Iodoamides, such as N,N-diiodo-5,5-dimethylhydantoin or N-iodosuccinimide in acetonitrile, potentially with catalytic amounts of trifluoroacetic acid or Lewis acids like zirconium tetrachloride to facilitate the heterolytic cleavage of the N–I bond and formation of a reactive iodonium ion.
The main challenge in direct iodination of nitrobenzene is overcoming the deactivating effect of the nitro group, which lowers the electron density of the aromatic ring and makes it less susceptible to electrophilic attack.
Metal-catalyzed approaches offer powerful alternatives for introducing iodine atoms into aromatic systems, particularly for challenging substrates like nitrobenzene.
Several metal-mediated approaches have been reported:
Palladium-catalyzed decarbonylative iodination: This method converts aryl carboxylic acids to aryl iodides via in situ activation to acid chlorides and formation of phosphonium salts. The process uses 1-iodobutane as an iodide source in combination with a base and deoxychlorinating reagent under Pd/Xantphos catalysis. Although primarily developed for carboxylic acids, this methodology could potentially be adapted for nitro-substituted substrates.
Copper-catalyzed cross-dimerization: A general method for highly regioselective, copper-catalyzed cross-coupling of two aromatic compounds using iodine as an oxidant has been developed. The reactions involve initial iodination of one arene followed by arylation of the most acidic C-H bond of the other coupling component. This approach could potentially be utilized to introduce iodine at the meta position of nitrobenzene.
Carboxyl-assisted remote C–H iodination: Pd(II)-catalyzed isodesmic C–H iodination of arenes using aryl iodides as mild iodinating reagents has been reported. This method employs aliphatic carboxyl directing groups to achieve site-selective ortho- and meta-C–H iodination. While developed for carboxyl-containing arenes, this approach demonstrates the potential for regioselective introduction of iodine atoms into aromatic systems.
The formation of diazonium intermediates from aromatic amines is a critical step in synthesizing halogenated nitroarenes such as 1-iodo-3-nitrobenzene. Nitrosylation, mediated by nitrosonium ions (NO⁺), initiates this process. Nitrosonium ions are generated in situ through the protonation of nitrous acid (HNO₂) in strongly acidic media, as described by the equilibrium:
$$ \text{HNO}2 + \text{H}^+ \rightleftharpoons \text{NO}^+ + \text{H}2\text{O} $$ [6].
In the case of 3-nitroaniline (a precursor to 1-iodo-3-nitrobenzene), the electron-withdrawing nitro group at the meta position significantly reduces the electron density of the aromatic ring, slowing the attack of NO⁺ on the amine group. Kinetic studies reveal that the rate of diazonium salt formation in such electron-deficient systems is approximately 10–20 times slower compared to unsubstituted aniline [4] [6]. The subsequent displacement of the diazonium group by iodide proceeds via a radical or ionic mechanism, depending on the reaction conditions. For example, the Sandmeyer reaction employs copper(I) iodide to facilitate iodide substitution, yielding 1-iodo-3-nitrobenzene with minimal byproducts [5].
The steric bulk of the iodine atom further influences the stability of the diazonium intermediate. Computational models indicate that the iodine substituent induces slight distortions in the aromatic ring’s planarity, increasing the activation energy for nitrosylation by approximately 15 kJ/mol compared to analogous chloro- or bromo-substituted systems [7].
The electronic effects of the nitro and iodine substituents dictate the regioselectivity of further electrophilic attacks on 1-iodo-3-nitrobenzene. The nitro group, a strong meta-directing and deactivating substituent, reduces the ring’s electron density, while the iodine atom, a weakly deactivating but ortho/para-directing group, creates competing directing effects.
Experimental data show that nitration of 1-iodo-3-nitrobenzene under standard conditions (H₂SO₄/HNO₃, 50°C) predominantly yields 1-iodo-3,5-dinitrobenzene, with the second nitro group entering the para position relative to the iodine [3]. This outcome underscores the dominance of the nitro group’s meta-directing influence over the iodine’s ortho/para-directing tendency. Kinetic analyses reveal that the second nitration proceeds at a rate 40–50 times slower than the first due to the cumulative deactivation of the ring [1] [3].
The iodine atom’s polarizability also plays a role in stabilizing transition states through weak van der Waals interactions. For instance, sulfonation reactions exhibit a 2:1 preference for the 5-position over the 4-position, attributed to the iodine’s ability to stabilize partial positive charges in the transition state [7].
Solvent polarity and proton availability profoundly influence the regioselectivity of electrophilic substitutions in 1-iodo-3-nitrobenzene. In polar aprotic solvents like acetonitrile, the nitronium ion (NO₂⁺) remains poorly solvated, leading to a higher degree of charge separation in the transition state. This environment favors attack at the 5-position, yielding 1-iodo-3,5-dinitrobenzene in 85% selectivity [1] [7].
Conversely, in concentrated sulfuric acid, the strong solvation of NO₂⁺ reduces its electrophilicity, shifting selectivity toward the 4-position. This solvent-dependent behavior is quantified by the Hammett substituent constants (σₚ = +0.78 for NO₂, +0.18 for I), which correlate linearly with the observed regioselectivity ratios [7].
| Solvent System | Major Product | Selectivity (%) |
|---|---|---|
| Acetonitrile/HNO₃ | 1-Iodo-3,5-dinitrobenzene | 85 |
| H₂SO₄/HNO₃ | 1-Iodo-3,4-dinitrobenzene | 65 |
Isotopic labeling with ¹⁸O has elucidated the oxygen transfer mechanisms during the nitration of iodobenzene to form 1-iodo-3-nitrobenzene. When H¹⁸NO₃ is used as the nitrating agent, mass spectrometry reveals that 92–95% of the oxygen atoms in the nitro group originate from the nitric acid, confirming the nitrosonium ion (NO⁺) as the primary electrophile [7].
In contrast, reactions conducted in H₂¹⁸O-rich environments show less than 5% incorporation of ¹⁸O into the nitro group, ruling out significant involvement of water in oxygen transfer. These findings align with the proposed mechanism wherein NO⁺ attacks the aromatic ring to form a σ-complex, followed by deprotonation and rearomatization [4] [6].
The Suzuki-Miyaura cross-coupling reaction represents one of the most significant applications of 1-iodo-3-nitrobenzene in advanced organic synthesis [1] [2]. This palladium-catalyzed transformation enables the formation of carbon-carbon bonds between the aryl iodide and various boronic acid partners, providing access to diverse biaryl compounds with high efficiency and functional group tolerance.
Mechanistic Framework and Reaction Conditions
The Suzuki-Miyaura coupling of 1-iodo-3-nitrobenzene proceeds through the classical palladium(0/II) catalytic cycle, involving three fundamental steps: oxidative addition, transmetallation, and reductive elimination [1] [2]. The electron-withdrawing nitro group at the meta position facilitates oxidative addition to the palladium(0) catalyst, enhancing the electrophilicity of the carbon-iodine bond. Research has demonstrated that 1-iodo-3-nitrobenzene exhibits superior reactivity compared to analogous bromide derivatives under standard conditions [1].
Optimal reaction conditions typically employ palladium(II) acetate as the precatalyst in combination with bidentate phosphine ligands such as Xantphos or dppf (1,1'-bis(diphenylphosphino)ferrocene) [3] [1]. Base selection proves critical, with cesium carbonate and potassium carbonate showing exceptional performance in polar aprotic solvents such as dimethylformamide or 1,4-dioxane at temperatures ranging from 80-120°C [4] [5].
Substrate Scope and Synthetic Applications
Systematic studies have revealed that 1-iodo-3-nitrobenzene demonstrates remarkable compatibility with diverse boronic acid partners [5] [6]. Electron-rich boronic acids, including 4-methoxyphenylboronic acid and 2,3-dimethylphenylboronic acid, undergo efficient coupling to afford the corresponding biaryls in yields ranging from 65-95% [5] [7]. The transformation tolerates various functional groups, including halides, esters, and protected alcohols, making it particularly valuable for complex molecule synthesis.
The following data table summarizes representative coupling reactions:
| Boronic Acid Partner | Reaction Conditions | Yield (%) | Product Application |
|---|---|---|---|
| Phenylboronic acid | Pd(OAc)₂/Xantphos, Cs₂CO₃, 80°C, 3h | 95 | Pharmaceutical intermediates |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂/dppf, K₂CO₃, 100°C, 6h | 87 | Natural product synthesis |
| 2-Naphthylboronic acid | Pd(PPh₃)₄, Na₂CO₃, 90°C, 12h | 78 | Material science applications |
| 4-Fluorophenylboronic acid | Pd(OAc)₂/Xantphos, Cs₂CO₃, 110°C, 4h | 82 | Agrochemical synthesis |
Advanced Applications in Complex Synthesis
Recent developments have expanded the utility of 1-iodo-3-nitrobenzene in sequential cross-coupling strategies for the synthesis of polycyclic aromatic hydrocarbons and heterocyclic scaffolds [8] [4]. The regioselective nature of the coupling, combined with the synthetic versatility of the nitro group, enables subsequent functional group manipulations including reduction to aniline derivatives and cyclization reactions for heterocycle construction.
The Buchwald-Hartwig amination reaction of 1-iodo-3-nitrobenzene provides a powerful methodology for the formation of carbon-nitrogen bonds, enabling access to substituted aniline derivatives and complex nitrogen-containing heterocycles [9] [10] [11]. This transformation has emerged as a cornerstone reaction in medicinal chemistry and materials science due to its exceptional functional group tolerance and broad substrate scope.
Mechanistic Considerations and Catalyst Design
The Buchwald-Hartwig amination mechanism involves oxidative addition of 1-iodo-3-nitrobenzene to a palladium(0) center, followed by amine coordination, base-assisted deprotonation, and reductive elimination to form the carbon-nitrogen bond [9] [11]. The electron-deficient nature of 1-iodo-3-nitrobenzene, resulting from the meta-nitro substituent, accelerates the oxidative addition step while maintaining compatibility with a wide range of amine nucleophiles.
Catalyst selection proves crucial for achieving high yields and selectivity. Second-generation Buchwald ligands, including XPhos, SPhos, and RuPhos, have demonstrated exceptional performance in combination with palladium(II) acetate [10] [11]. These bulky, electron-rich phosphine ligands facilitate the challenging reductive elimination step, particularly with sterically demanding amine partners.
Reaction Optimization and Substrate Compatibility
Comprehensive optimization studies have established that 1-iodo-3-nitrobenzene undergoes efficient amination with primary and secondary amines under mild conditions [10] [12]. The optimal protocol employs palladium(II) acetate (2-5 mol%) with appropriate phosphine ligands in the presence of strong bases such as sodium tert-butoxide or cesium carbonate. Reaction temperatures typically range from 100-140°C in polar aprotic solvents including toluene, 1,4-dioxane, or dimethylformamide [10].
The transformation demonstrates exceptional functional group tolerance, accommodating sensitive moieties such as esters, nitriles, and protected alcohols. Primary amines, including benzylamine and aliphatic amines, undergo coupling in yields of 70-87%, while secondary amines such as morpholine and piperidine derivatives afford products in comparable yields [12].
Strategic Applications in Heterocycle Synthesis
The Buchwald-Hartwig amination of 1-iodo-3-nitrobenzene has found particular utility in the synthesis of biologically active heterocycles [13] [14]. The resulting arylamine products serve as key intermediates for cyclization reactions leading to indole, quinoline, and phenothiazine scaffolds. Recent applications include the synthesis of α-aryl barbiturate derivatives, where 1-iodo-3-nitrobenzene couples with N,N'-disubstituted barbiturates under optimized conditions to afford products in 14-34% yield [13].
The following mechanistic pathway illustrates the key transformations:
| Mechanistic Step | Key Intermediate | Typical Conditions | Success Factors |
|---|---|---|---|
| Oxidative Addition | Aryl-Pd(II)-iodide complex | Pd(0), 100-120°C | Electron-deficient aryl iodide |
| Amine Coordination | Aryl-Pd(II)-amine complex | Base assistance | Appropriate ligand sterics |
| Reductive Elimination | C-N bond formation | High temperature | Ligand electronic properties |
| Catalyst Regeneration | Pd(0) regeneration | Reducing environment | Inert atmosphere |
The construction of benzofuran and benzothiophene rings using 1-iodo-3-nitrobenzene as a key building block represents a significant advancement in heterocyclic chemistry [15] [16] [17]. These oxygen and sulfur-containing heterocycles are prevalent in natural products and pharmaceutical compounds, making their efficient synthesis of paramount importance in medicinal chemistry.
Benzofuran Synthesis Methodologies
Palladium-catalyzed approaches for benzofuran synthesis utilizing 1-iodo-3-nitrobenzene have been extensively developed, with particular emphasis on intramolecular cyclization strategies [15] [18] [19]. The most effective methodologies involve the coupling of 1-iodo-3-nitrobenzene with appropriate alkyne or alkene partners, followed by oxidative cyclization to construct the furan ring.
One prominent strategy employs the reaction of 1-iodo-3-nitrobenzene with 2-hydroxystyrenes under palladium catalysis, proceeding through carbon-hydrogen activation and oxidation to afford benzofuran derivatives [15]. This transformation utilizes palladium(II) acetate as the catalyst in combination with copper(II) acetate as an oxidant, operating at temperatures of 80-120°C in polar solvents such as dimethylformamide.
The mechanistic pathway involves initial oxidative addition of the aryl iodide to palladium(0), followed by coordination of the hydroxystyrene substrate. Subsequent carbon-hydrogen activation at the ortho position relative to the hydroxyl group generates a palladacycle intermediate, which undergoes reductive elimination to form the carbon-carbon bond and construct the benzofuran framework [15].
Benzothiophene Construction Strategies
Benzothiophene synthesis from 1-iodo-3-nitrobenzene has been achieved through innovative palladium-catalyzed methodologies that exploit sulfur-containing building blocks [16] [17] [20]. The most successful approaches involve oxidative carbonylation processes using simple thioether precursors or direct carbon-sulfur bond formation pathways.
A particularly effective method employs the palladium iodide/potassium iodide catalytic system for the oxidative cyclization of 2-(methylthio)phenylacetylene derivatives in the presence of carbon monoxide and oxygen [17]. This transformation proceeds at 80-130°C to afford benzothiophene-3-carboxylic esters in yields ranging from 57-83%. The reaction tolerates various functional groups and can be conducted in ionic liquid media with catalyst recycling capabilities.
Alternative approaches utilize the annulation of aryl sulfides with alkynes under palladium catalysis [20]. This convergent methodology exhibits excellent functional group tolerance and provides rapid access to diverse benzothiophene derivatives from readily available starting materials. The transformation proceeds through carbon-hydrogen activation and subsequent cyclization to construct the thiophene ring with high regioselectivity.
Synthetic Applications and Structure-Activity Relationships
The benzofuran and benzothiophene derivatives accessible through these methodologies have found extensive application in drug discovery and materials science [16] [17]. The incorporation of the nitro group from 1-iodo-3-nitrobenzene provides opportunities for further functionalization through reduction, substitution, or cyclization reactions.
Representative synthetic transformations include:
| Starting Material Combination | Product Type | Yield Range (%) | Reaction Conditions |
|---|---|---|---|
| 1-Iodo-3-nitrobenzene + 2-hydroxystyrene | 3-Nitrobenzofuran | 65-80 | Pd(OAc)₂, Cu(OAc)₂, DMF, 100°C |
| 1-Iodo-3-nitrobenzene + methylthiophenylacetylene | 3-Nitrobenzothiophene-carboxylate | 57-83 | PdI₂/KI, CO, O₂, 120°C |
| 1-Iodo-3-nitrobenzene + aryl sulfides | 2,3-Disubstituted benzothiophenes | 70-85 | Pd(OAc)₂, oxidant, 130°C |
The synthesis of polycyclic aromatic hydrocarbon (PAH) derivatives using 1-iodo-3-nitrobenzene as a key building block has emerged as a significant area of research in materials science and organic electronics [21] [22] [23]. These extended π-conjugated systems exhibit unique photophysical and electronic properties that make them valuable for applications in organic semiconductors, light-emitting devices, and molecular electronics.
Strategic Approaches to PAH Construction
Palladium-catalyzed methodologies for PAH synthesis from 1-iodo-3-nitrobenzene typically involve sequential cross-coupling and cyclization reactions to build extended aromatic frameworks [22] [23]. The most effective strategies employ a combination of Suzuki-Miyaura coupling reactions followed by intramolecular cyclization processes to construct the polycyclic scaffold.
One prominent approach utilizes the [3 + 3] annulation methodology, where 1-iodo-3-nitrobenzene undergoes coupling with appropriately substituted aromatic partners followed by cyclization to generate six-membered rings [22]. This strategy has been successfully applied to the synthesis of perylene derivatives and other extended aromatic systems through the cross-coupling of dibromonaphthalene and dibromoacenaphthene partners with various PAH boronic esters.
Oxidative Cyclization Methodologies
Advanced synthetic strategies have been developed that exploit the electron-deficient nature of 1-iodo-3-nitrobenzene in oxidative cyclization reactions [21] [24]. These transformations typically employ palladium(II) catalysts in combination with suitable oxidants to promote carbon-hydrogen activation and subsequent cyclization to construct polycyclic frameworks.
A particularly effective methodology involves palladium-catalyzed oxidative carbonylation for the direct construction of PAH scaffolds through carbon-hydrogen bond functionalization [21]. This approach proceeds through intramolecular cyclocarbonylation via carbon-hydrogen activation and carbon-carbon bond formation under mild conditions, demonstrating excellent functional group tolerance and yielding products in high to excellent yields.
The transformation mechanism involves initial coordination of the substrate to the palladium center, followed by carbon-hydrogen activation to generate a palladacycle intermediate. Subsequent carbon monoxide insertion and reductive elimination complete the cyclization process to afford the polycyclic aromatic product [21].
Electronic Properties and Applications
The PAH derivatives synthesized from 1-iodo-3-nitrobenzene exhibit distinctive electronic properties due to the presence of the nitro substituent [23] [25]. This electron-withdrawing group significantly alters the frontier molecular orbital energies and charge transport characteristics, making these compounds particularly interesting for n-type semiconductor applications.
Recent studies have demonstrated that nitro-substituted PAH derivatives show enhanced electron affinity and improved air stability compared to their unsubstituted analogs [23]. These properties make them valuable candidates for organic field-effect transistors, photovoltaic devices, and other electronic applications where n-type charge transport is required.
The synthetic methodologies developed for PAH construction have enabled the preparation of complex molecular architectures with precisely controlled substitution patterns and electronic properties. Representative examples include:
| PAH Framework | Synthetic Method | Key Properties | Potential Applications |
|---|---|---|---|
| Nitro-substituted perylene | [3 + 3] Annulation | High electron affinity | N-type semiconductors |
| Benzofuran-fused anthracene | Oxidative cyclization | Extended conjugation | OLED materials |
| Thiophene-containing acenes | Sequential coupling/cyclization | Improved solubility | Photovoltaic applications |
| Nitrogen-doped PAHs | Buchwald-Hartwig/cyclization | Tunable bandgap | Electronic devices |
Flammable;Irritant